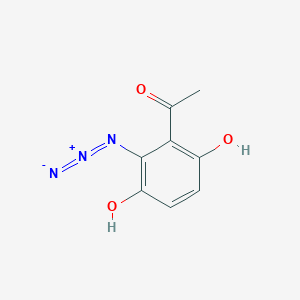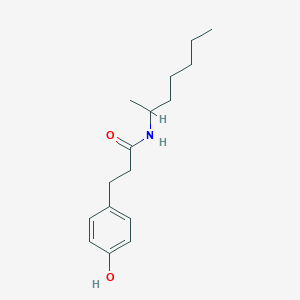![molecular formula C11H6F5NS B14318104 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole CAS No. 112632-82-3](/img/structure/B14318104.png)
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a pentafluorophenylsulfanyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with pentafluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the pyrrole nitrogen on the sulfur atom of the pentafluorophenylsulfanyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted pyrroles with various functional groups
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s pentafluorophenyl group is known to enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(chlorophenyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(bromophenyl)sulfanyl]-1H-pyrrole
Uniqueness
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. The high electronegativity of the fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications. Additionally, the pentafluorophenyl group increases the compound’s lipophilicity, allowing for better interaction with biological membranes and macromolecules.
Eigenschaften
CAS-Nummer |
112632-82-3 |
|---|---|
Molekularformel |
C11H6F5NS |
Molekulargewicht |
279.23 g/mol |
IUPAC-Name |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrrole |
InChI |
InChI=1S/C11H6F5NS/c1-17-4-2-3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H,1H3 |
InChI-Schlüssel |
ZJSAFFYQRUZXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1SC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
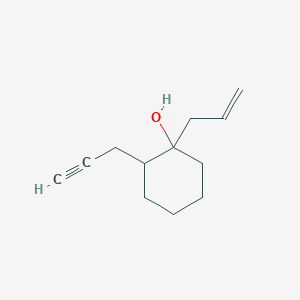

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
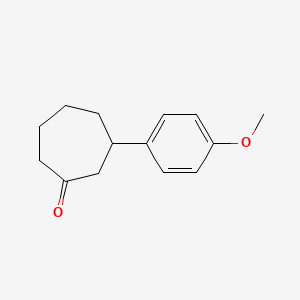
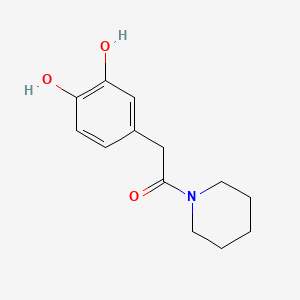
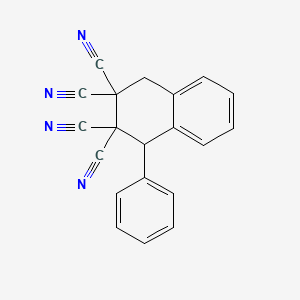
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
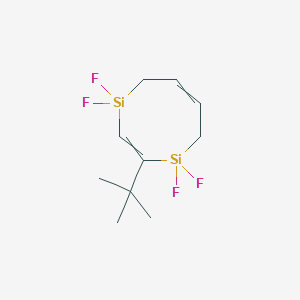
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
